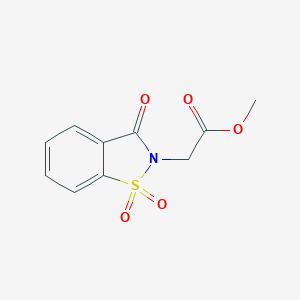

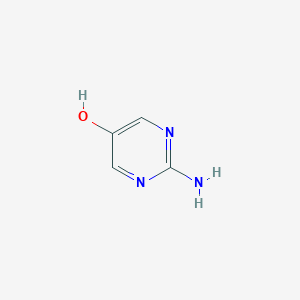

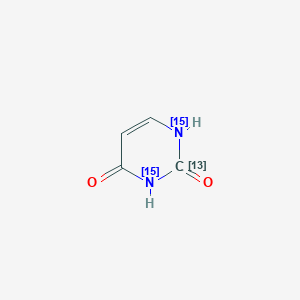

![molecular formula C13H10N2O2 B019518 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile CAS No. 161468-31-1](/img/structure/B19518.png)

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile

説明

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including scalable routes for kinase inhibitors, palladium-catalyzed oxidative carbonylation of alkynyl compounds, and electrochemically induced synthesis. For example, a scalable synthesis of a potent kinase inhibitor similar in structure emphasizes safety and efficiency in its development, showcasing the complexity and innovation in synthesizing such compounds (Arunachalam et al., 2019). Another example includes the direct synthesis of benzo[c]pyrans via palladium-catalyzed oxidative carbonylation, highlighting the significance of catalytic processes in creating complex molecular structures (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds like 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile is characterized using various spectroscopic techniques. For instance, the structure of similar compounds has been established based on elemental analysis and spectral data, emphasizing the role of spectroscopy in understanding chemical structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile and its derivatives often involve cyclization, acylation, and condensation reactions. For example, the Friedel–Crafts acetylation of hydroxy-dibenzo pyrans illustrates the acylation reaction's specificity and the influence of substituents on reaction outcomes (Devlin, 1975).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The study of pyrazole derivatives, for example, reveals information about the crystalline structure and the angles between different molecular rings, which are crucial for predicting the compound's physical behaviors (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding a compound's applications. The synthesis and characterization of novel derivatives provide insights into the chemical properties of these compounds, such as reactivity and potential for further chemical modifications (Khalifa et al., 2017).

科学的研究の応用

Synthetic Advancements : Patel (2017) discusses recent synthetic advances in related compounds, highlighting their role in the preparation of biologically important heterocyclic compounds (Patel, 2017).

Benzimidazo[2,1-a]isoquinolines Synthesis : Deady, Loria, and Rodemann (1998) demonstrate the use of 1-acetylimino-3-methyl-1H-2-benzopyran-4-carbonitrile in the synthesis of benzimidazo[2,1-a]isoquinolines, a class of compounds with potential applications in pharmaceutical chemistry (Deady et al., 1998).

Catalyst-Free Synthesis : Kumaravel and Vasuki (2009) describe a four-component catalyst-free reaction in water, using related compounds for the synthesis of novel derivatives, which are potentially useful in various fields (Kumaravel & Vasuki, 2009).

Corrosion Inhibition : Guo et al. (2019) show that pyrazolotriazole derivatives, synthesized from related compounds, effectively inhibit carbon steel corrosion, suggesting applications in industrial chemistry (Guo et al., 2019).

Antitumor Potential : Farag et al. (2010) report on the synthesis of novel pyrazole-based heterocycles, which exhibit significant cytotoxic activity against certain breast and ovarian tumors, suggesting their potential as antitumor agents (Farag et al., 2010).

Antibacterial and Antifungal Properties : Al-Adiwish et al. (2017) synthesized new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole, exhibiting promising antibacterial, antifungal, and cytotoxic properties (Al-Adiwish et al., 2017).

特性

IUPAC Name |

N-(4-cyano-3-methylisochromen-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8-12(7-14)10-5-3-4-6-11(10)13(17-8)15-9(2)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPUQAHSFIIQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=NC(=O)C)O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

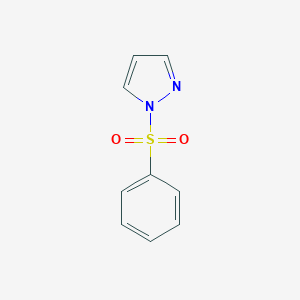

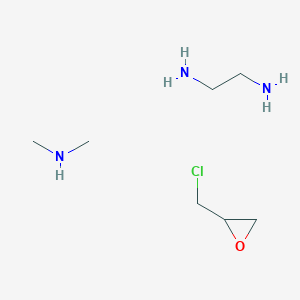

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)